molecular formula C8H7NO B044811 6-Methylfuro[3,2-c]pyridine CAS No. 117013-82-8

6-Methylfuro[3,2-c]pyridine

Cat. No. B044811
M. Wt: 133.15 g/mol
InChI Key: BXWFPNZMDPPYML-UHFFFAOYSA-N
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Description

6-Methylfuro[3,2-c]pyridine is a chemical compound with a molecular structure that includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 18 bonds .

Scientific Research Applications

  • Preparation and Analysis of Nickel(II) Complexes : It is used in preparing and analyzing complexes of nickel(II) with furopyridine derivatives, offering insights into structural, spectral, and magnetic properties (Baran et al., 2005).

  • Synthesis of N-Substituted Furo[3,2-c]pyrid-4-ones : This compound plays a role in synthesizing N-substituted furo[3,2-c]pyrid-4-ones from 4-hydroxy-Β2-pyridones, expanding the range of heterocyclic compounds available for various chemical processes (Bisagni et al., 1975).

  • Formation of 5-Aminofuro[3,2-c]pyridinium Tosylates : It is utilized in synthesizing 5-aminofuro[3,2-c]pyridinium tosylates and their derivatives, including furo[3,2-c]pyridine N-oxides and benzo derivatives, showcasing its role in creating novel chemical structures (Bencková & Krutošíková, 1999).

  • Dimerization in Chemical Synthesis : This compound is involved in forming novel dimerized compounds, highlighting its reactivity and potential in synthetic chemistry (Shiotani et al., 1986).

  • Synthesis of Functionalized 4H-Pyrano(3,2-c)pyridines : It is key in the synthesis of functionalized 4H-pyrano(3,2-c)pyridines, which are useful in various chemical reactions (Mekheimer et al., 1997).

  • Biological Sensing and Spin-State Transitions : Derivatives of 6-Methylfuro[3,2-c]pyridine are used as ligands in applications like luminescent lanthanide compounds for biological sensing and iron complexes showing unusual spin-state transitions (Halcrow, 2005).

  • Anxiolytic Activity in Medical Research : It acts as a highly selective mGlu5 receptor antagonist with anxiolytic activity, showcasing its potential in pharmacological research (Cosford et al., 2003).

  • Production of Alcohol Derivatives and 2-Acetonyl Compounds : It is used in chemical reactions to produce various alcohol derivatives and 2-acetonyl compounds, indicating its role in diverse chemical syntheses (Shiotani, 1993).

  • Potential in Antitumor Compounds and Drug Delivery : 6-(hetero)arylthieno(3,2-b)pyridine derivatives show potential as antitumor compounds and can be encapsulated in nanoliposomes for drug delivery applications (Carvalho et al., 2013).

  • Applications in Structural Analysis and Chemical Synthesis : The synthesized thieno[3,2-c]pyridin-4-ones can be used for structural analysis and chemical synthesis, further demonstrating the versatility of this compound (Sahu et al., 2016).

properties

IUPAC Name

6-methylfuro[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-4-8-7(5-9-6)2-3-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWFPNZMDPPYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CO2)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylfuro[3,2-c]pyridine

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-6-methylfuro[3,2-c]pyridine (12.98 g, 0.0776 mol) in glacial acetic acid (160 ml) under a nitrogen atmosphere was added zinc powder (7.0 g, 0.107 mol.). This mixture was heated at 110° C. for 2.5 hours and then filtered hot to remove zinc. The acetic acid solution was evaporated and the residue dissolved in water and made strongly basic by addition of sodium hydroxide. The zinc salts were filtered and washed thoroughly with methylene chloride. The aqueous filtrate was extracted with methylene chloride and the combined washings were dried over anhydrous sodium sulfate, filtered through a charcoal pad and the solvent evaporated to give 9.5 g (87% yield) of pure product, mp: 55°-56° C.
Quantity
12.98 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
7 g
Type
catalyst
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BD Dorsey, C McDonough, SL McDaniel… - Journal of medicinal …, 2000 - ACS Publications
Recent results from human clinical trials have established the critical role of HIV protease inhibitors in the treatment of acquired immune-deficiency syndrome (AIDS). However, the …
Number of citations: 60 pubs.acs.org

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